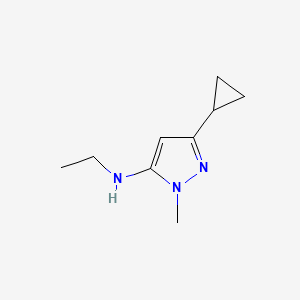
17,20-Dithiahexatriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17,20-Dithiahexatriacontane is an organic compound with the molecular formula C34H70S2 It is characterized by the presence of two sulfur atoms within a long hydrocarbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17,20-Dithiahexatriacontane typically involves the reaction of hexadecyl mercaptan with ethylene dibromide under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfur atoms in hexadecyl mercaptan replace the bromine atoms in ethylene dibromide, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions: 17,20-Dithiahexatriacontane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the original thioether.
Substitution: The compound can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Regeneration of the original thioether.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
17,20-Dithiahexatriacontane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain thioethers.
Biology: The compound’s interactions with biological membranes and proteins are of interest.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 17,20-Dithiahexatriacontane involves its interaction with molecular targets such as proteins and membranes. The sulfur atoms in the compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the long hydrocarbon chain allows the compound to integrate into lipid bilayers, altering membrane properties.
Comparación Con Compuestos Similares
Hexadecyl mercaptan: A precursor in the synthesis of 17,20-Dithiahexatriacontane.
Ethylene dibromide: Another precursor used in the synthesis.
Other long-chain thioethers: Compounds with similar structures but different chain lengths or functional groups.
Uniqueness: this compound is unique due to its specific chain length and the presence of two sulfur atoms. This gives it distinct chemical and physical properties compared to other thioethers.
Propiedades
Número CAS |
52109-23-6 |
|---|---|
Fórmula molecular |
C34H70S2 |
Peso molecular |
543.1 g/mol |
Nombre IUPAC |
1-(2-hexadecylsulfanylethylsulfanyl)hexadecane |
InChI |
InChI=1S/C34H70S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-33-34-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
Clave InChI |
VWVYISUIDOQKFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCSCCSCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate](/img/structure/B13964634.png)
![1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate](/img/structure/B13964637.png)
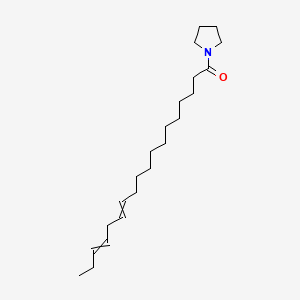
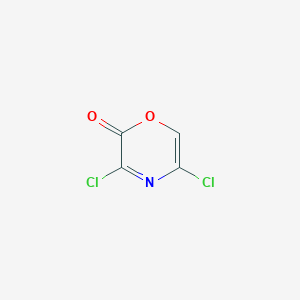
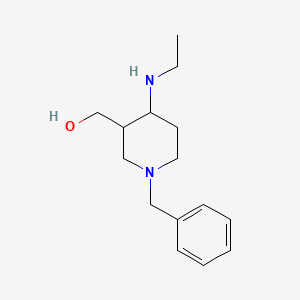
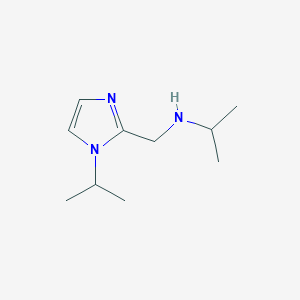
![6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B13964666.png)

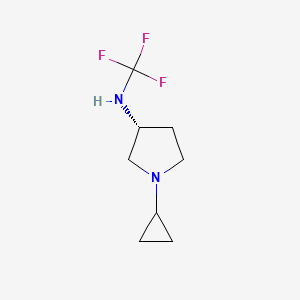
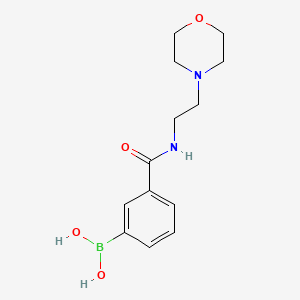
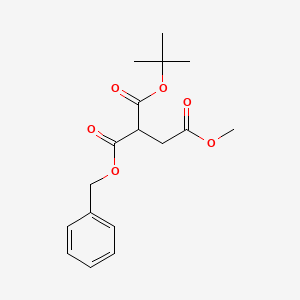
![[2-(Benzyloxy)ethenyl]benzene](/img/structure/B13964691.png)
